Elevated Lipophilicity (XLogP3) vs. Mono-Bromo and Non-Halogenated Analogues
The XLogP3 value for 2,4-dibromo-3-methylbenzenesulfonyl chloride (3.7) is significantly higher than that of its mono-bromo analogue 4-bromo-3-methylbenzenesulfonyl chloride (3.0) and its non-brominated parent 3-methylbenzenesulfonyl chloride (calculated ~2.3) [1], [2]. This 0.7–1.4 log unit increase reflects the contribution of the two bromine atoms and predicts substantially different partitioning behavior, which is critical for applications requiring passive membrane permeability or specific retention in reversed-phase purification systems.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | 4-Bromo-3-methylbenzenesulfonyl chloride (XLogP3 = 3.0); 3-Methylbenzenesulfonyl chloride (estimated XLogP3 ~ 2.3) |
| Quantified Difference | ΔXLogP3 = +0.7 (vs. monobromo analogue); +1.4 (vs. non-brominated parent) |
| Conditions | Computed by XLogP3 algorithm, PubChem 2025.04.14 release |
Why This Matters
A higher log P value indicates that derivatives of this scaffold are likely to exhibit enhanced passive permeability across biological membranes, a key parameter in medicinal chemistry for achieving oral bioavailability.
- [1] PubChem Compound Summary for CID 56604716, 2,4-Dibromo-3-methylbenzenesulfonyl chloride. Computed XLogP3-AA value. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summaries for CID 2737503 and CID 2734595. Computed XLogP3-AA values. National Center for Biotechnology Information, 2025. View Source
